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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder stemming from a

deficiency in the enzyme aldolase B, which is encoded by the ALDOB gene. This deficiency

leads to the accumulation of the toxic metabolite fructose-1-phosphate in the liver, kidneys,

and small intestine upon ingestion of fructose, sucrose, or sorbitol. The clinical manifestations

of HFI can be severe, including hypoglycemia, liver and kidney damage, and if left untreated,

can lead to seizures, coma, and even death.[1][2] This technical guide provides a

comprehensive overview of the genetic basis of HFI, detailing the molecular pathology,

prevalence of mutations, and the experimental methodologies employed in its study and

diagnosis.

Molecular Pathophysiology
Hereditary Fructose Intolerance is inherited in an autosomal recessive pattern, meaning an

individual must inherit two mutated copies of the ALDOB gene to be affected.[2] The ALDOB

gene, located on chromosome 9q31.1, provides the blueprint for the aldolase B enzyme.[3]

This enzyme plays a crucial role in fructose metabolism by catalyzing the cleavage of

fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate.[4]
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Mutations in the ALDOB gene result in a dysfunctional or non-functional aldolase B enzyme.[2]

This enzymatic block leads to a buildup of fructose-1-phosphate in hepatocytes and other

tissues.[4] The accumulation of this metabolite has several downstream consequences: it is

toxic to liver cells, leading to cell death over time, and it sequesters phosphate, leading to a

depletion of cellular ATP. This energy deficit, combined with the toxic effects of fructose-1-

phosphate, underlies the severe symptoms associated with HFI.[4]
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Fructose metabolism and the impact of Aldolase B deficiency in HFI.

Genetic Landscape of Hereditary Fructose
Intolerance
Over 50 mutations in the ALDOB gene have been identified as causative for HFI.[2] These

mutations encompass a range of types, including missense, nonsense, frameshift, and splice-

site alterations. The most prevalent mutations vary across different populations.

Common ALDOB Gene Mutations and Their Prevalence
The p.A150P (formerly A149P), p.A175D, and p.N335K mutations are among the most

frequently observed in individuals with HFI, particularly in European populations. The p.A150P

mutation, a G-to-C transversion in exon 5, is the most common, accounting for a significant

proportion of HFI alleles worldwide.[5][6] This mutation alters the three-dimensional structure of

the enzyme, hindering the formation of the functional tetramer.[4]
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Mutation
Nucleotide
Change

Consequen
ce

Prevalence
(Allele
Frequency)

Population
Reference(s
)

p.A150P c.448G>C Missense ~65%
Central

Europe
[7]

~44% American [5][8]

p.A175D c.521G>A Missense ~11%
Central

Europe
[7]

~9% American [5][8]

p.N335K c.1005C>A Missense ~8%
Central

Europe
[7]

Δ4E4
c.112_115del

GAAG
Frameshift ~4% American [5][8]

p.R60X c.178C>T Nonsense ~4% American [5][8]

Functional Consequences of ALDOB Mutations
Mutations in the ALDOB gene can be broadly categorized based on their impact on the

aldolase B enzyme. Some mutations directly affect the catalytic site, reducing or eliminating

enzymatic activity. Others, like the common p.A150P mutation, impact the protein's structural

stability and its ability to form the necessary tetrameric structure for function.[9] This leads to a

catalytically compromised or rapidly degraded enzyme.
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Mutation
Reported Effect on
Enzyme Function

Reference(s)

p.A150P
Reduced affinity for substrates,

structural instability
[9]

p.A175D Impaired enzymatic activity [10]

p.N335K
Greatly impaired enzymatic

activity
[9]

p.W147R
Altered kinetic properties,

retained tetrameric structure
[9]

p.R303W
Altered kinetic properties,

retained tetrameric structure
[9]

p.L256P
Dissociation of homotetramers,

impaired activity
[9]

Experimental Protocols for the Study and Diagnosis
of HFI
The diagnosis and research of HFI rely on a combination of molecular genetic testing and

biochemical assays. Molecular analysis is now the primary method for confirming a diagnosis.
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A typical experimental workflow for the diagnosis of HFI.
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Molecular Diagnosis
1. Genomic DNA Extraction: Genomic DNA is typically isolated from peripheral blood

leukocytes using standard commercial kits or salting-out methods.

2. PCR Amplification of ALDOB Exons: The nine coding exons and their flanking intronic

regions of the ALDOB gene are amplified using polymerase chain reaction (PCR).

Reaction Mixture (per 50 µL reaction):

Genomic DNA: 100-200 ng

10x PCR Buffer: 5 µL

dNTPs (10 mM each): 1 µL

Forward Primer (10 µM): 1 µL

Reverse Primer (10 µM): 1 µL

Taq DNA Polymerase (5 U/µL): 0.5 µL

Nuclease-free water: to 50 µL

Thermocycling Conditions (example):

Initial Denaturation: 95°C for 5 minutes

30-35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (primer-dependent)

Extension: 72°C for 1 minute/kb

Final Extension: 72°C for 7 minutes

Hold: 4°C
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3. Sanger Sequencing: The purified PCR products are subjected to bidirectional Sanger

sequencing to identify any nucleotide variations. The resulting sequences are compared to the

ALDOB reference sequence.

4. Restriction Fragment Length Polymorphism (RFLP) for Common Mutations: For rapid

screening of common mutations like p.A149P, RFLP analysis can be employed. The p.A149P

mutation creates a recognition site for the restriction enzyme AhaII.[6]

Protocol:

Amplify the region of the ALDOB gene containing the mutation site (e.g., a 214 bp

fragment of exon 5 for p.A149P).[11]

Digest the PCR product with the appropriate restriction enzyme (e.g., AhaII or its

isoschizomer BsaHI).[11]

Analyze the resulting fragments by agarose gel electrophoresis. The presence of the

mutation will result in a specific banding pattern distinct from the wild-type allele.[11]

Biochemical Analysis
Aldolase B Enzyme Assay from Liver Biopsy: In cases where molecular analysis is

inconclusive, a definitive diagnosis can be made by measuring aldolase B activity in a liver

biopsy specimen.[12]

Protocol Outline:

A small sample of liver tissue is obtained via biopsy.

The tissue is homogenized in an ice-cold buffer.

The homogenate is centrifuged to obtain a cytosolic fraction.

The aldolase B activity in the cytosolic fraction is measured spectrophotometrically by

monitoring the rate of NADH oxidation in a coupled enzymatic reaction. The assay is

typically performed with both fructose-1-phosphate and fructose-1,6-bisphosphate as

substrates.[11][13]
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Protein concentration of the extract is determined to calculate the specific activity of the

enzyme.[11]

ALDOB Gene Mutations

Missense Mutations Nonsense Mutations Frameshift Mutations Splice-Site Mutations

p.A150P
p.A175D
p.N335K

p.R60X Δ4E4 e.g., c.113-1G>A

Click to download full resolution via product page

Classification of mutations found in the ALDOB gene.

Conclusion
The genetic basis of Hereditary Fructose Intolerance is well-characterized, with a clear

understanding of the causative gene, the resulting enzymatic defect, and the downstream

metabolic consequences. The identification of a wide spectrum of mutations in the ALDOB

gene has enabled the development of robust molecular diagnostic tools, which are now the

cornerstone of HFI diagnosis. For researchers and drug development professionals, a deep

understanding of the genetic and molecular landscape of HFI is crucial for the development of

novel therapeutic strategies that may go beyond dietary management, potentially targeting the

underlying enzymatic deficiency or its downstream effects. Continued research into the

functional consequences of different ALDOB mutations and the development of more

comprehensive and rapid diagnostic methodologies will further improve the management and

outcomes for individuals with this challenging metabolic disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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